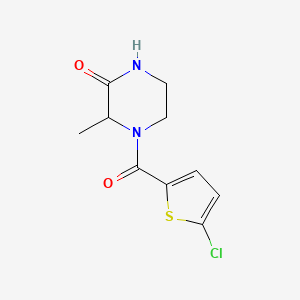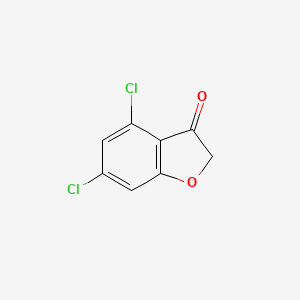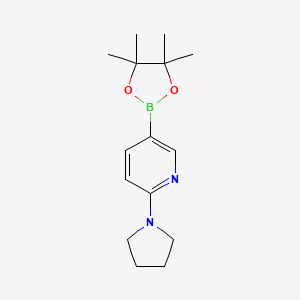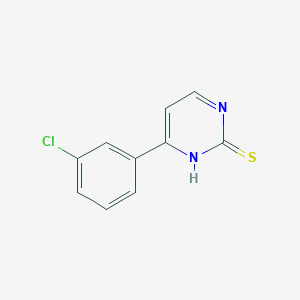
4-(3-Chloro-phenyl)-pyrimidine-2-thiol
Overview
Description
4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a small molecule that has recently been studied for its potential applications in a variety of scientific fields. It is a five-membered ring structure composed of a pyrimidine ring, a chlorine atom, and a thiol group. This molecule has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Nonlinear Optical Properties and Structural Analysis
- The structural parameters, electronic characteristics, and nonlinear optical (NLO) properties of thiopyrimidine derivatives, including 4-(3-Chloro-phenyl)-pyrimidine-2-thiol, have been extensively studied. These compounds exhibit significant NLO characteristics, making them promising for optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses confirm their potential, showing larger NLO properties compared to standard molecules, suggesting their application in high-tech optoelectronics (Hussain et al., 2020).
Reactivity with Amines and Thiols
- The reactivity of pyrimidine derivatives with amines and thiols has been studied, indicating the potential for creating diverse chemical structures through rearrangement and selective addition reactions. These findings are crucial for developing novel compounds with tailored properties for various scientific and industrial applications (Čikotienė et al., 2007).
Antimicrobial Activities
- Novel pyrimidine analogs, including derivatives of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol, have been synthesized and evaluated for antimicrobial activities. These compounds demonstrate significant potential as antimicrobial agents, with some exhibiting superior activity compared to conventional drugs. This highlights their importance in developing new therapeutic agents against resistant microbial strains (Ismail et al., 2012).
Synthesis and Characterization for Drug Design
- The synthesis and characterization of pyrazole- and pyrimidine-based derivatives, including 4-(3-Chloro-phenyl)-pyrimidine-2-thiol, have been reported, showcasing their potential in drug design, particularly for Acquired Immune Deficiency Syndrome (AIDS) chemotherapy. This research underscores the versatility of pyrimidine derivatives in pharmacology and their potential in designing new therapeutic agents (Ajani et al., 2019).
properties
IUPAC Name |
6-(3-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDKERUVKVJBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695029 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-phenyl)-pyrimidine-2-thiol | |
CAS RN |
1231244-54-4 | |
| Record name | 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
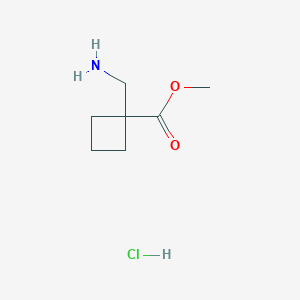

![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
